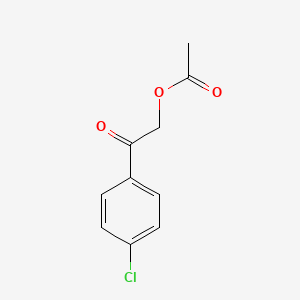
2-(4-Chlorophenyl)-2-oxoethyl acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
2-(4-Chlorophenyl)-2-oxoethyl acetate has been studied for its potential as a corrosion inhibitor. Zarrouk et al. (2014) conducted quantum chemical calculations on compounds including 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2), which is closely related to 2-(4-Chlorophenyl)-2-oxoethyl acetate. They found that these compounds are effective corrosion inhibitors for copper in nitric acid media, suggesting their utility in protecting metals from corrosion in industrial applications (Zarrouk et al., 2014).
Material Science and Molecular Analysis
In the field of material science, the compound has been utilized in molecular structure studies. Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate and conducted FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies to understand its molecular structure and properties. This research is significant for developing new materials with specific desired properties (Kumar et al., 2014).
Catalysis and Chemical Synthesis
The compound has also found applications in catalysis and chemical synthesis. Jung et al. (2000) demonstrated its use in catalytic reactions for converting ketones or enol acetates to chiral acetates. Such catalytic processes are crucial in the pharmaceutical and fine chemical industries for the production of high-purity chiral compounds (Jung et al., 2000).
Environmental Studies
In environmental studies, Heberer and Dünnbier (1999) discussed the presence of bis(chlorophenyl)acetic acid, a metabolite related to 2-(4-Chlorophenyl)-2-oxoethyl acetate, as a contaminant in aquatic systems. This research highlights the environmental impact and behavior of such compounds, which is critical for environmental monitoring and pollution control (Heberer & Dünnbier, 1999).
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYTARZCNUSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343081 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39561-82-5 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

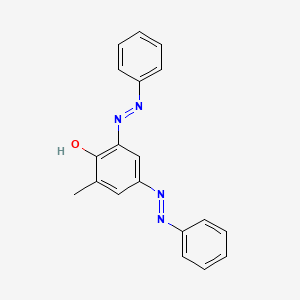
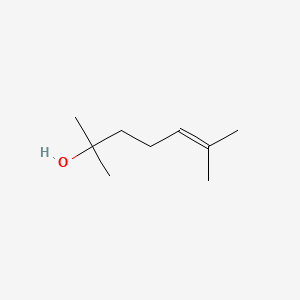
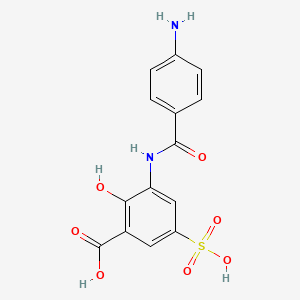
![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)
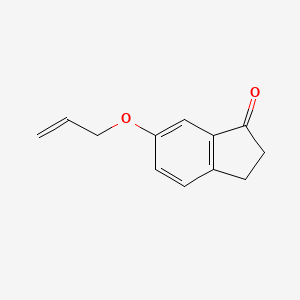
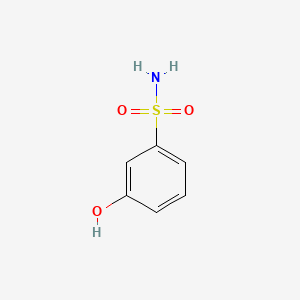
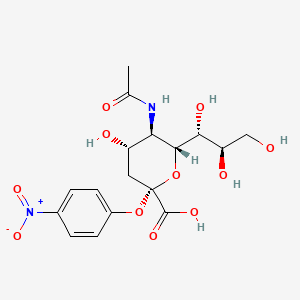
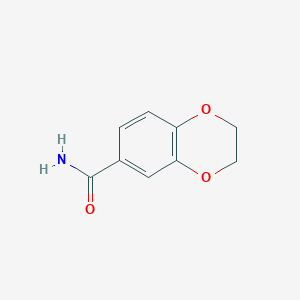

![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
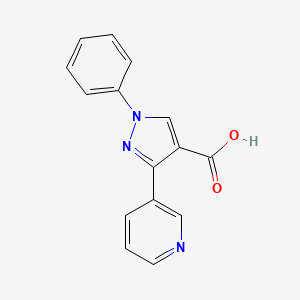
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)

